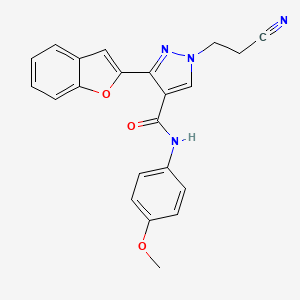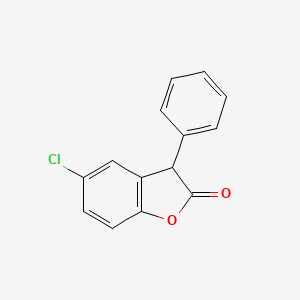![molecular formula C10H10ClF3N2O3 B4973511 5-chloro-2-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]aniline](/img/structure/B4973511.png)
5-chloro-2-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]aniline is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a chloro group, a nitro group, and a trifluoroethoxy group attached to an aniline backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]aniline typically involves multiple steps. One common method starts with the protection of the amino group of p-aminophenol, followed by O-arylation with 5-chloro-2-nitroaniline. The nitro group is then reduced, and the resulting diamine undergoes cyclization with oxalic acid . Another method involves the reaction of 2,4-dichloronitrobenzene with liquid ammonia under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 5-chloro-2-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]aniline has diverse applications in scientific research:
Pharmaceuticals: It serves as a building block for the synthesis of novel drug candidates, particularly in the development of anticancer and antimicrobial agents.
Agrochemicals: The compound is used in the synthesis of herbicides and pesticides.
Materials Science: It is employed in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5-chloro-2-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]aniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-nitroaniline
- 2-Chloro-3-nitroaniline
- 4-Chloro-2-nitroaniline
Uniqueness
5-Chloro-2-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]aniline is unique due to the presence of the trifluoroethoxy group, which imparts distinct physicochemical properties. This group enhances the compound’s stability and reactivity, making it suitable for specialized applications in various fields.
Eigenschaften
IUPAC Name |
5-chloro-2-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O3/c11-7-1-2-9(16(17)18)8(5-7)15-3-4-19-6-10(12,13)14/h1-2,5,15H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFQEZRORAMBGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NCCOCC(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B4973439.png)
![methyl 4-[(E)-[(3Z)-5-ethyl-3-[(4-methoxycarbonylphenyl)methylidene]-2-oxocyclohexylidene]methyl]benzoate](/img/structure/B4973445.png)
![N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-NITROBENZAMIDE](/img/structure/B4973461.png)
![2-{4-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepan-1-yl}-1,3-benzothiazole](/img/structure/B4973473.png)
![1-[4-(2-Bromo-4-chlorophenoxy)butyl]-4-methylpiperidine;oxalic acid](/img/structure/B4973476.png)
![(2Z)-2-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B4973484.png)

![2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-prop-2-enylacetamide](/img/structure/B4973493.png)
![(2Z)-2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B4973497.png)
![8-[3-(2,6-dichlorophenoxy)propoxy]quinoline](/img/structure/B4973498.png)

![ethyl 4-{[(2-fluorophenoxy)acetyl]amino}benzoate](/img/structure/B4973526.png)
![1-[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-1-cyanoguanidine](/img/structure/B4973527.png)
